molecular formula C11H13N5O2 B125634 (-)-Carbovir CAS No. 120443-30-3

(-)-Carbovir

Cat. No.: B125634
CAS No.: 120443-30-3
M. Wt: 247.25 g/mol
InChI Key: XSSYCIGJYCVRRK-RQJHMYQMSA-N
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Description

Carbovir: is a carbocyclic nucleoside analog known for its potent antiviral properties, particularly against the human immunodeficiency virus (HIV). It is the carbocyclic analog of 2’,3’-dideoxy-2’,3’-didehydroguanosine and has been extensively studied for its ability to inhibit HIV replication .

Mechanism of Action

Target of Action

Carbovir, also known as CBV, is primarily targeted towards the RNA-directed DNA polymerase . This enzyme, also known as reverse transcriptase, is crucial for the replication of retroviruses such as the Human Immunodeficiency Virus (HIV) .

Mode of Action

Carbovir acts as a nucleoside reverse transcriptase inhibitor (NRTI) . It is metabolized into its active form, Carbovir triphosphate (CBV-TP), which is incorporated into the viral DNA by the reverse transcriptase enzyme . This incorporation leads to premature termination of the DNA chain, thereby inhibiting the replication of the virus .

Biochemical Pathways

Carbovir’s active form, CBV-TP, interferes with the normal functioning of the reverse transcriptase enzyme, which is responsible for converting viral RNA into DNA . By incorporating itself into the growing DNA chain, CBV-TP causes premature termination of DNA synthesis, disrupting the viral replication process .

Pharmacokinetics

The pharmacokinetics of Carbovir involve its metabolism to the active form, CBV-TP, which is sufficient to inhibit HIV reverse transcriptase . The half-life of CBV-TP in cells was found to be 2.5 hours, similar to that of the 5’-triphosphate of zidovudine (AZT), another antiretroviral drug . Unlike azt, cbv-tp levels declined without evidence of a plateau .

Result of Action

The primary result of Carbovir’s action is the inhibition of HIV replication. By causing premature termination of the viral DNA chain, Carbovir prevents the virus from multiplying within the host cells . This leads to a decrease in viral load and helps in controlling the progression of the disease .

Biochemical Analysis

Biochemical Properties

Carbovir plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and involves the modification of native nucleosides .

Cellular Effects

Carbovir has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting viral replication, thereby acting as an antiviral drug .

Molecular Mechanism

The mechanism of action of Carbovir is intricate. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Carbovir is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it may also affect metabolic flux or metabolite levels .

Transport and Distribution

Carbovir is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, which may affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Carbovir and its effects on its activity or function are complex. It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Carbovir can be synthesized through multiple routes. One common method involves the stereospecific opening of chiral cyclopentene epoxides by substituted purines. Another method involves the use of hydroxylactones, which are available in optically pure form from biocatalytic processes .

Industrial Production Methods: Industrial production of carbovir typically involves large-scale biotransformation processes using whole cell catalysts. These processes ensure high optical purity and efficient synthesis of the compound .

Chemical Reactions Analysis

Types of Reactions: Carbovir undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to exist in multiple solid forms, each characterized by different physicochemical properties .

Common Reagents and Conditions:

    Oxidation: Carbovir can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions include various derivatives of carbovir, such as its triphosphate form, which is a potent inhibitor of HIV reverse transcriptase .

Scientific Research Applications

Carbovir has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

2-amino-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c12-11-14-9-8(10(18)15-11)13-5-16(9)7-2-1-6(3-7)4-17/h1-2,5-7,17H,3-4H2,(H3,12,14,15,18)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSYCIGJYCVRRK-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C=C[C@@H]1N2C=NC3=C2N=C(NC3=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50152861
Record name (-)-Carbovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120443-30-3, 118353-05-2
Record name (-)-Carbovir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120443-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+-)-Carbovir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118353052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Carbovir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120443303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Carbovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARBOVIR, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51560211J4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CARBOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05469V2RW8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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